molecular formula C8H5NO2 B1672199 Isatin CAS No. 91-56-5

Isatin

Cat. No.: B1672199
CAS No.: 91-56-5
M. Wt: 147.13 g/mol
InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isatin, also known as 1H-indole-2,3-dione, is an indole derivative that interacts with several targets in the body. One of its primary targets is the enzyme Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues . This compound also interacts with other biological targets such as tyrosine kinase, histone deacetylase, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) .

Mode of Action

This compound acts as a reversible inhibitor for the enzyme Amine oxidase [flavin-containing] B . By inhibiting this enzyme, this compound increases the level of dopamine in the brain . When interacting with other targets like tyrosine kinase, histone deacetylase, tubulin, and ERK1/2, this compound derivatives modulate their activities, leading to apoptosis and influencing apoptosis-related gene expression .

Biochemical Pathways

For instance, they can affect pathways related to apoptosis, cell proliferation, and inflammation . More research is needed to fully elucidate the specific biochemical pathways affected by this compound.

Pharmacokinetics

It is known that this compound is an endogenous compound found in many plants and in mammalian tissues

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, by inhibiting Amine oxidase [flavin-containing] B, this compound can increase dopamine levels in the brain . Its interaction with other targets like tyrosine kinase, histone deacetylase, tubulin, and ERK1/2 can lead to apoptosis and influence apoptosis-related gene expression . These effects can contribute to this compound’s broad-spectrum biological activities, including its antiviral, anticancer, and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is found in many plants and in mammalian tissues , suggesting that it can function in diverse biological environments

Biochemical Analysis

Biochemical Properties

Isatin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the detection of specific amino acids like proline and hydroxyproline through the this compound test . The test produces a colored addition product with the this compound reagent .

Cellular Effects

This compound and its derivatives have a wide variety of biological activities. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of indigo dye using nitric acid and chromic acids. This method is efficient and yields high-purity this compound suitable for various applications .

Comparison with Similar Compounds

Isatin is structurally similar to compounds like indole, oxindole, and phthalimide . it is unique due to its versatile reactivity and wide range of biological activities. Similar compounds include:

This compound’s unique combination of reactivity and biological activity makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1H-indole-2,3-dione
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InChI

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXDYKVIHCLTXOP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2
Source PubChem
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Molecular Formula

C8H5NO2
Record name isatin
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DSSTOX Substance ID

DTXSID3038694
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Molecular Weight

147.13 g/mol
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Physical Description

Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS]
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Vapor Pressure

0.0000111 [mmHg]
Record name Isatin
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CAS No.

91-56-5
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Record name 1H-Indole-2,3-dione
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Record name Indoline-2,3-dione
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Record name ISATIN
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Melting Point

203.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

5 mL methanesulfonic acid was heated to 50° C. and slowly added to oximino acetanilide in batches, with the temperature being maintained at 60-70° C. After feeding, the temperature was raised to 70-80° C., and the reaction was carried out for 15 min. The reaction was finished by TLC detection. The reaction solution was poured into a crushed ice, and a red solid was precipitated. After placing at low temperature (0° C.) for 10 min, the red solid was filtered and dried to give crude isatin.
Quantity
5 mL
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reactant
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[Compound]
Name
ice
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Synthesis routes and methods II

Procedure details

A solution of oxalyl chloride (175 mL, 254.6 g, 2.01M) was cooled to 5°, and a solution of diphenylamine (320 g, 1.89M) in toluene (580 mL) added over 8 minutes. The mixture was heated to 50°-65° for 74 minutes. The mixture was then heated to 125° to distill toluene and excess oxalyl chloride; total distillate collected was 630 mL. The solution was then refluxed at 125°±2° for 20 hours to form indoline-2,3-dione. The mixture was cooled to 104°, and a solution of 4-picoline (215 mL, 205.7 g, 2.21M) in acetic acid (750 mL) was added over 17 minutes. The mixture was heated to 130° to remove excess toluene via acetic acid/toluene azeotrope. Additional acetic acid (750 mL) was added during the distillation. A total of 875 mL distillate containing 260 mL toluene was collected. The mixture was cooled to 115°, and acetic anhydride (360 mL, 389.5 g, 3.81M) added over 10 minutes while heating to 120°-130°. The mixture was stirred at 120°±2° for 1.75 hours, and then cooled to 76°. Water (530 mL) was added over 7 minutes followed by isopropanol (430 mL) while maintaining the temperature between 82° and 63°. The mixture was cooled to ambient temperature overnight, then to 0°-5°. The crude product was collected by filtration, washed with isopropanol (2.16 l) and water 1.64 l). Drying in a vacuum oven at 80°-90° yielded the title compound (422.6 g, 75%) as an orange crystalline solid. M.P.: 160.1°-161.9°.
Quantity
175 mL
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reactant
Reaction Step One
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320 g
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reactant
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Quantity
580 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to the general procedure, 0.48 g of 3-methylthiooxindole and an equimolar quantity (E.Q.) of sublimed potassium t-butoxide in 200 ml of dry diethyl ether was aerated for 4 h at 0° C. and 20 h at 25° C. Acidification with 0.22 ml of conc. hydrochloric acid in 25 ml of water followed by extraction with ether, drying of the extracts over anhydrous magnesium sulfate, filtration, and evaporation of the filtrate gave an orange solid. Recrystallization from chloroform gave 0.13 g (32% yield) of pure isatin, mp 199°-200° C.
Quantity
0.48 g
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reactant
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0 (± 1) mol
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reactant
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200 mL
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reactant
Reaction Step Two
Yield
32%

Synthesis routes and methods IV

Procedure details

treating the isonitrosoacetanilide compound of step (1) with sulfuric acid, followed by ice and purification with ethanol to obtain an isatin compound of the formula ##STR42##
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Synthesis routes and methods V

Procedure details

The reaction mixture (i.e. N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide and 4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide) was poured onto H2O (3.5 L), heated to reflux and then filtered warm to remove celite. The celite was washed with boiling water (750 mL), and the combined aqueous fractions allowed cooling slowly overnight for precipitation. The precipitate was filtered off, washed with H2O (2×250 mL) and 96% EtOH (2×250 mL) and then air dried to give 69.8 g (67%) of crude isatin derivative as the hydrosulfate. The crude product contained 11.4% (typically 9-13%) of the oxime.
Name
N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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